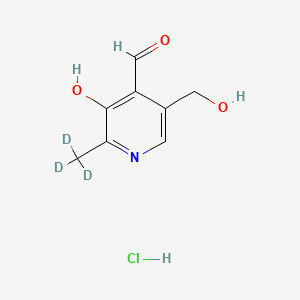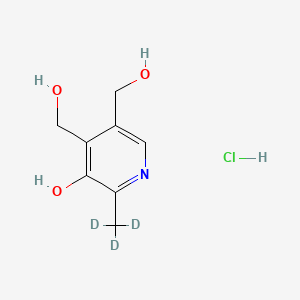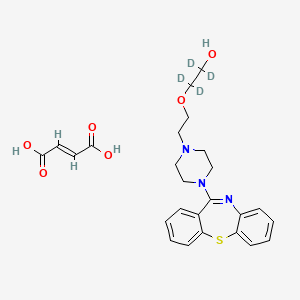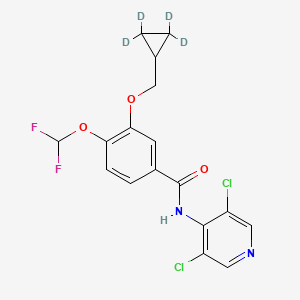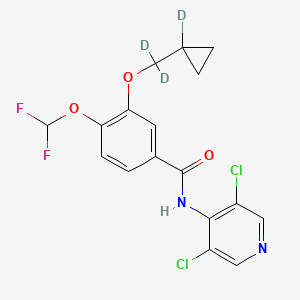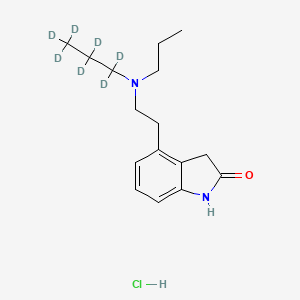
Clenpenterol-D11 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clenpenterol-D11 hydrochloride is the labelled salt of Clenpenterol . It was detected as a β-agonist residue in foodstuffs sourced from animal meats . The molecular formula is C13H9D11Cl2N2O.HCl and the molecular weight is 338.75 .
Molecular Structure Analysis
The IUPAC name for Clenpenterol-D11 hydrochloride is 1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,4,4,4-octadeuterio-2-(trideuteriomethyl)butan-2-yl]amino]ethanol;hydrochloride . The InChI and Canonical SMILES are also provided .Physical And Chemical Properties Analysis
Clenpenterol-D11 hydrochloride is an off-white solid . It is slightly soluble in DMSO and Methanol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Aptamer-Based Analysis
Research has developed aptamers with high affinity and specificity for Clenbuterol Hydrochloride (CLB) through a systematic evolution of ligands by exponential enrichment (SELEX) technique. An aptamer-based fluorescence bioassay was established, demonstrating potential for sensitive analysis in food safety control (Duan, Gong, Wu, & Wang, 2017).
Stability Indicating LC-MS/MS Method
A study developed and validated a stability-indicating LC-MS/MS method for determining Clenbuterol HCl. This method is significant for ensuring the safety and efficacy of the drug under various degradation conditions (Prajapati & Kothari, 2020).
Structural Characterization
Clenbuterol hydrochloride's crystal structure was determined using single crystal X-ray diffraction techniques, revealing the powder diffraction pattern and crystal structure of clenbuterol hemihydrate, an unreported phase (Toro, Bruno-Colmenarez, de Delgado, & Delgado, 2013).
Surface-Enhanced Raman Spectroscopy (SERS) Substrates
Research on Fe3O4@Au@Ag nanoparticles combined with aptamer recognition for the ultrasensitive and quantitative detection of CLB in pork samples demonstrates potential for high precision and accuracy in assays (Duan, Shuo, Guo, Xu, Shijia, & Zhouping, 2020).
Surface Plasmon Resonance Biosensor
A study developed a quick detection technique for CLB using surface plasmon resonance (SPR) and immune reaction, demonstrating potential for real-time detection in food processing (Li, Qi, Ma, & Zhong, 2014).
Safety And Hazards
Clenpenterol-D11 hydrochloride is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .
Propriétés
Numéro CAS |
1325559-11-2 |
|---|---|
Nom du produit |
Clenpenterol-D11 hydrochloride |
Formule moléculaire |
C13H9D11Cl2N2O.HCl |
Poids moléculaire |
338.748 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
37158-47-7 (unlabelled) |
Synonymes |
1-(4-Amino-3,5-dichlorophenyl)-2-(1,1-dimethylpropyl-D11-amino)-ethanol hydrochloride |
Étiquette |
Clenbuterol Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



